molecular formula C8H16O3 B14350652 4-[(2-Methoxyethoxy)methoxy]but-1-ene CAS No. 92827-19-5

4-[(2-Methoxyethoxy)methoxy]but-1-ene

Cat. No.: B14350652
CAS No.: 92827-19-5
M. Wt: 160.21 g/mol
InChI Key: USTFDDIRXUUAQT-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethoxy)methoxy]but-1-ene is an organic compound with the molecular formula C8H16O3 It is a derivative of butene, featuring a methoxyethoxy group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methoxyethoxy)methoxy]but-1-ene typically involves the reaction of but-1-ene with 2-methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 2-methoxyethanol reacts with the double bond of but-1-ene to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites, can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: But-1-ene-4-carboxylic acid.

    Reduction: 4-[(2-Methoxyethoxy)methoxy]butanol.

    Substitution: 4-[(2-Methoxyethoxy)methoxy]butyl chloride.

Scientific Research Applications

4-[(2-Methoxyethoxy)methoxy]but-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyethoxy)methoxy]but-1-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    1-Butene, 4-methoxy: A structurally similar compound with a methoxy group attached to the fourth carbon atom.

    Butane, 1-(2-methoxyethoxy): Another related compound with a methoxyethoxy group attached to the first carbon atom.

Uniqueness: 4-[(2-Methoxyethoxy)methoxy]but-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

92827-19-5

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

4-(2-methoxyethoxymethoxy)but-1-ene

InChI

InChI=1S/C8H16O3/c1-3-4-5-10-8-11-7-6-9-2/h3H,1,4-8H2,2H3

InChI Key

USTFDDIRXUUAQT-UHFFFAOYSA-N

Canonical SMILES

COCCOCOCCC=C

Origin of Product

United States

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